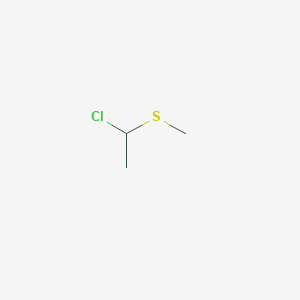

1-Chloroethyl methyl sulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Chloroethyl methyl sulfide, also known as Chloromethyl methyl sulfide, is an organosulfur compound with the formula ClCH2SCH3 . It is a thioether and an alkyl chloride . The compound is structurally related to sulfur mustards, i.e., it is a potentially hazardous alkylating agent . It finds some use in organic chemistry as a protecting group .

Synthesis Analysis

The compound is prepared by treating dimethyl sulfide with sulfuryl chloride . It is used as a methylthiomethylating reagent for carbonyl and aromatic compounds .Molecular Structure Analysis

The molecular structure of this compound consists of a sulfur atom bonded to a methyl group and a chloromethyl group . The compound has a molar mass of 96.57 g/mol .Chemical Reactions Analysis

In the presence of a base, this compound converts carboxylic acids (RCO2H) to esters RCO2CH2SCH3 .Physical And Chemical Properties Analysis

This compound is a colorless liquid with a density of 1.1773 g/cm³ . It has a boiling point of 107°C . The compound is highly flammable and has a flash point of 17°C .Wissenschaftliche Forschungsanwendungen

Detection in Environmental Samples

1-Chloroethyl methyl sulfide has been identified in environmental samples like rubber, paint, and soil through NMR spectroscopy. This method effectively detects trace amounts of chemical warfare agents and related compounds, including this compound, proving its utility in environmental analysis and forensic science (Mesilaakso & Tolppa, 1996).

DNA Modification and Repair Mechanisms

Research has shown that chloroethyl ethyl sulfide, a related compound, introduces modified bases into DNA. Studies on bacterial 3-methyladenine-DNA glycosylases I and II reveal how these enzymes release modified bases from DNA, offering insights into DNA repair mechanisms in response to damage by similar compounds (Habraken & Ludlum, 1989).

Chemical Oxidation Studies

The oxidation of 2-chloroethyl methyl sulfide has been studied, with results indicating the formation of sulfoxide dimers. This research contributes to our understanding of the chemical behavior of such compounds under oxidative conditions, which is relevant in environmental and chemical safety contexts (Yeh, 1992).

Acetolysis Mechanism

A mechanistic study of the acetolyses of 2-chloroethyl methyl sulfide provided insights into its chemical behavior under specific conditions, showing a decrease in the first-order rate constant and providing knowledge about its reaction mechanisms (Tabushi, Tamaru & Yoshida, 1974).

Photocatalytic Oxidation

Gaseous 2-chloroethyl ethyl sulfide has been studied for its photocatalytic oxidation over TiO2 under UV light. This research is significant for environmental cleanup and decontamination technologies (Martyanov & Klabunde, 2003).

Thermal Decomposition Analysis

The thermal decomposition of bis(2-chloroethyl) sulphide, a related compound, has been studied, revealing potential industrial applications for the destruction of chemical warfare agents (Battin‐Leclerc et al., 2000).

Solubility in Supercritical Carbon Dioxide

Studies on the solubility of 2-chloroethyl ethyl sulfide in supercritical carbon dioxide provide valuable data for potential applications in recycling or recovering chemical warfare materials (Shen et al., 2004).

Detection and Decontamination Technologies

Research on functionalized metal-organic frameworks for the detection of 2-chloroethyl ethyl sulfide demonstrates advancements in sensitive and selective detection methods for such compounds (Abuzalat et al., 2021).

Wirkmechanismus

Target of Action

1-Chloroethyl methyl sulfide is an organosulfur compound . It is structurally related to sulfur mustards, indicating that it is a potentially hazardous alkylating agent . Alkylating agents work by binding to DNA in cells and preventing them from dividing and growing.

Mode of Action

As an alkylating agent, this compound can interact with its targets, primarily DNA, by adding an alkyl group (CnH2n+1) to its guanine base, which prevents the DNA from being separated for synthesis or transcription . This alkylation can lead to cell death or mutation.

Biochemical Pathways

The compound is used in organic chemistry as a protecting group . In the presence of a base, it converts carboxylic acids to esters . .

Result of Action

The primary result of the action of this compound is the alkylation of DNA, which can lead to cell death or mutation . This can have various effects at the molecular and cellular levels, depending on the type of cells and the extent of exposure.

Safety and Hazards

The compound is potentially hazardous and is classified as a flammable liquid . It may cause respiratory irritation, serious eye irritation, and skin irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and keeping away from heat/sparks/open flames/hot surfaces .

Biochemische Analyse

Biochemical Properties

It is known that the compound is structurally related to sulfur mustards, which are alkylating agents . Alkylating agents can interact with various biomolecules, such as DNA, RNA, and proteins, by adding an alkyl group (CnH2n+1) to their molecules. This can result in changes in the molecular structure and function of these biomolecules, potentially leading to various biochemical reactions.

Cellular Effects

As an alkylating agent, it could potentially cause damage to cells by interacting with DNA, RNA, and proteins, leading to mutations and changes in gene expression . This could influence cell function, including impacts on cell signaling pathways and cellular metabolism.

Molecular Mechanism

As an alkylating agent, it is likely to exert its effects at the molecular level by adding an alkyl group to biomolecules such as DNA, RNA, and proteins . This could lead to changes in the structure and function of these molecules, potentially affecting enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

As an alkylating agent, its effects could potentially change over time due to the ongoing interactions with biomolecules and the subsequent cellular responses .

Dosage Effects in Animal Models

As with other alkylating agents, it is likely that the effects would vary with different dosages, with potential threshold effects and possible toxic or adverse effects at high doses .

Metabolic Pathways

As an alkylating agent, it could potentially interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

As a small, lipophilic molecule, it could potentially diffuse across cell membranes and distribute throughout the cell .

Subcellular Localization

Given its potential to diffuse across cell membranes, it could potentially localize to various subcellular compartments .

Eigenschaften

IUPAC Name |

1-chloro-1-methylsulfanylethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClS/c1-3(4)5-2/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVMALALJWFNST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(SC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2536954.png)

![N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2536956.png)

![2-[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol](/img/structure/B2536958.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2536961.png)

![6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2536963.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2536965.png)

![N-(5-chloro-2-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2536970.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2536974.png)